![molecular formula C14H22N2O B13238742 8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13238742.png)
8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane is a complex organic compound with the molecular formula C₁₄H₂₂N₂O. It is characterized by a unique tricyclic structure that includes a cyclobutanecarbonyl group and two nitrogen atoms. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane typically involves multiple steps, starting with the preparation of the cyclobutanecarbonyl precursor. This precursor is then subjected to a series of reactions, including cyclization and diazotization, to form the final tricyclic structure. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane
- This compound analogs
- Other tricyclic compounds with diazatricyclo structures
Uniqueness
This compound stands out due to its unique tricyclic structure and the presence of both cyclobutanecarbonyl and diazatricyclo groups. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
cyclobutyl(4,8-diazatricyclo[5.2.2.02,6]undecan-8-yl)methanone |
InChI |
InChI=1S/C14H22N2O/c17-14(9-2-1-3-9)16-8-10-4-5-13(16)12-7-15-6-11(10)12/h9-13,15H,1-8H2 |
Clé InChI |
WKYXHDKMIDIOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)N2CC3CCC2C4C3CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)

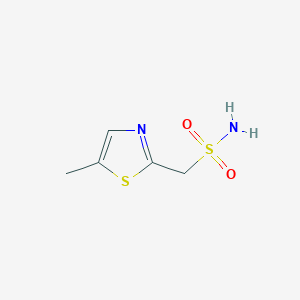
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
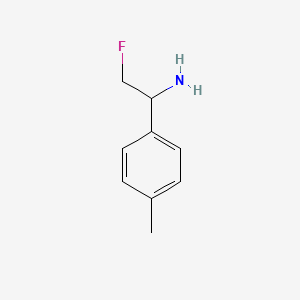
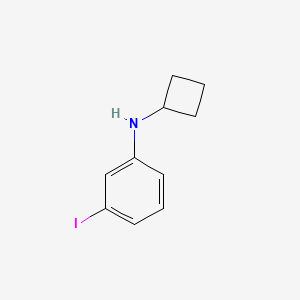
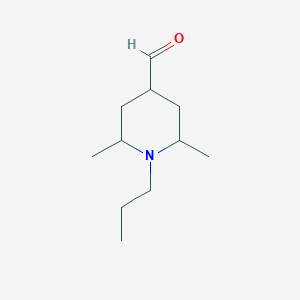
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
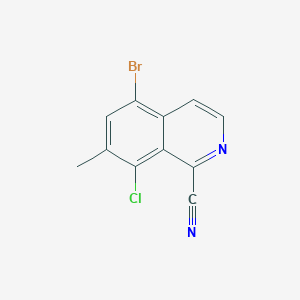
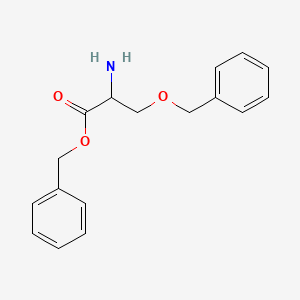
![3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)
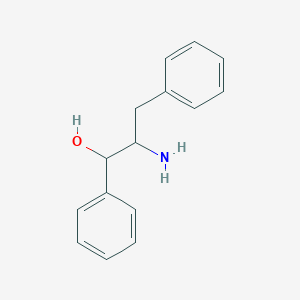
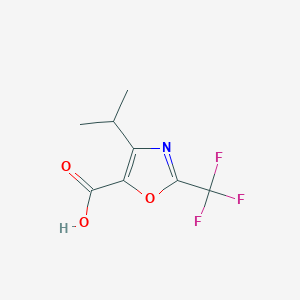
![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
